6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydrofuran group, a pyrrolo[3,4-d]pyrimidine group, and a trimethoxyphenyl group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Pyrrolo[3,4-d]pyrimidine is a tricyclic entity made up of fused pyrrole and pyrimidine rings . The trimethoxyphenyl group is a phenyl group substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The tetrahydrofuran group would introduce an ether-like structure into the molecule, while the pyrrolo[3,4-d]pyrimidine group would contribute a fused ring system. The trimethoxyphenyl group would add further complexity with its aromatic ring and three methoxy substituents .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the ether group in the tetrahydrofuran portion could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The pyrrolo[3,4-d]pyrimidine group might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Characterization
Conversion to Antithrombotic Compounds : A study detailed the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects from related chemical structures. The synthesis involved thermal fusion and led to the production of compounds with potential antithrombotic applications (Furrer, Wágner, & Fehlhaber, 1994).
Electronic and Vibrational Properties : Another research explored the electronic and vibrational properties of tegafur, a compound structurally related to the query chemical. The study used density functional theory to compare the molecular electrostatic potential surfaces, polarizability, and hyperpolarizability of tegafur with 5-fluoro-uracil, providing insights into the selectivity and electronic properties of such compounds (Prasad, Sinha, & Kumar, 2010).
Chemical Properties and Reactions
Oxidative and Photoirradiation Conditions : Research on novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showed that these compounds can oxidize amines and alcohols under aerobic and photoirradiation conditions. This illustrates the potential utility of similar compounds in oxidative processes and their efficiency under different conditions (Mitsumoto & Nitta, 2004).
Electrochemical Oxidation : A study focused on the electrochemical oxidation of oxipurinol, a pyrimidine dione similar to the query compound, revealing detailed reaction pathways and potential applications of such compounds in electrochemical processes (Dryhurst, 1976).
Applications in Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : Research on pyrimidine derivatives highlighted their potential in forming hydrogen-bonded supramolecular assemblies. These findings suggest applications in material science and nanotechnology, where the structuring and self-assembly of molecules are critical (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Future Directions
Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-26-14-7-11(8-15(27-2)18(14)28-3)17-16-13(21-20(25)22-17)10-23(19(16)24)9-12-5-4-6-29-12/h7-8,12,17H,4-6,9-10H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVISVGTLPKYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.